molecular formula C7H15NO2S B13790799 Methyl S-ethyl-L-homocysteinate

Methyl S-ethyl-L-homocysteinate

Cat. No.: B13790799
M. Wt: 177.27 g/mol
InChI Key: BUOIIQFTBLIAGY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl S-ethyl-L-homocysteinate is a derivative of homocysteine, an intermediate product in the metabolism of the essential amino acid methionine. Homocysteine is involved in various metabolic pathways, including remethylation to methionine and transsulfuration to cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl S-ethyl-L-homocysteinate can be synthesized through the esterification of homocysteine with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another method involves the microwave-assisted derivatization of fatty acids, which is fast and accurate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the principles of esterification and microwave-assisted derivatization can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl S-ethyl-L-homocysteinate undergoes various chemical reactions, including:

    Oxidation: Conversion to disulfides or sulfoxides.

    Reduction: Conversion to thiols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted derivatives of this compound .

Scientific Research Applications

Methyl S-ethyl-L-homocysteinate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and its role in disease mechanisms.

Mechanism of Action

Methyl S-ethyl-L-homocysteinate exerts its effects through its involvement in metabolic pathways. It can be remethylated to methionine or converted to cysteine via the transsulfuration pathway. These pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) . The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl S-ethyl-L-homocysteinate include:

Uniqueness

This compound is unique due to its specific structure and its role in homocysteine metabolism. Its ability to participate in both remethylation and transsulfuration pathways distinguishes it from other similar compounds .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

methyl (2S)-2-amino-4-ethylsulfanylbutanoate

InChI

InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1

InChI Key

BUOIIQFTBLIAGY-LURJTMIESA-N

Isomeric SMILES

CCSCC[C@@H](C(=O)OC)N

Canonical SMILES

CCSCCC(C(=O)OC)N

Origin of Product

United States

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